5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

Catalog No.
S998405
CAS No.
1228665-74-4
M.F
C10H12BrNOSi
M. Wt
270.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

CAS Number

1228665-74-4

Product Name

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

IUPAC Name

(5-bromofuro[2,3-b]pyridin-2-yl)-trimethylsilane

Molecular Formula

C10H12BrNOSi

Molecular Weight

270.2 g/mol

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)9-5-7-4-8(11)6-12-10(7)13-9/h4-6H,1-3H3

InChI Key

XVBPLCGYJFHHSE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=CC(=CN=C2O1)Br

Canonical SMILES

C[Si](C)(C)C1=CC2=CC(=CN=C2O1)Br

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine has the molecular formula C10H12BrNOSi and a molecular weight of 270.20 g/mol. The compound features a furo[2,3-b]pyridine structure with a bromine atom and a trimethylsilyl group attached. Its chemical identifiers include the CAS number 1228665-74-4 and the InChI key XVBPLCGYJFHHSE-UHFFFAOYSA-N .

Typical of halogenated heterocycles. Notably, the bromine atom can undergo nucleophilic substitution reactions, while the trimethylsilyl group can be involved in deprotection reactions under specific conditions. The presence of both nitrogen and oxygen atoms in its structure allows for potential coordination with metals or participation in electrophilic aromatic substitutions.

Research on the biological activity of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their anti-cancer and anti-inflammatory activities. The unique combination of a furo[2,3-b]pyridine scaffold may endow this compound with interesting biological properties that warrant further investigation.

Synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine can be achieved through several methods:

  • Bromination of Furo[2,3-b]pyridine: This involves the introduction of a bromine atom into the furo[2,3-b]pyridine framework.
  • Trimethylsilylation: The trimethylsilyl group can be introduced via silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Multi-step synthesis: A combination of cyclization and functionalization steps may also lead to the desired product.

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine finds applications primarily in research settings:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug discovery programs targeting various diseases.

Several compounds exhibit structural or functional similarities to 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridineContains dimethoxymethyl instead of trimethylsilylPotentially different reactivity due to methoxy groups
5-Chloro-2-(trimethylsilyl)furo[2,3-b]pyridineChlorine instead of bromineMay exhibit different biological activities
5-Iodo-2-(trimethylsilyl)furo[2,3-b]pyridineIodine substituentIncreased reactivity due to larger halogen

The uniqueness of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine lies in its specific halogenation and silylation patterns that contribute to its distinct chemical properties and potential applications in medicinal chemistry.

Wikipedia

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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